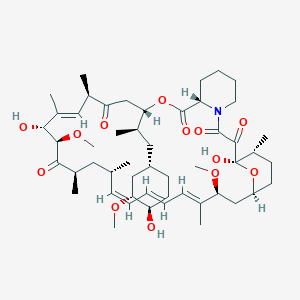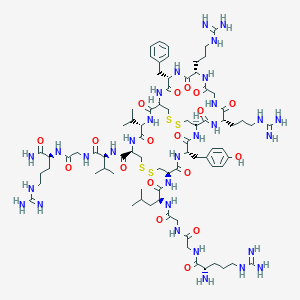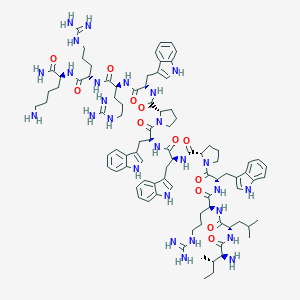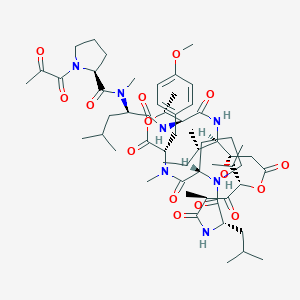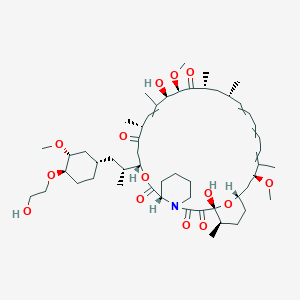
001, 依维莫司
描述
依维莫司是雷帕霉素的衍生物,以其免疫抑制和抗增殖特性而闻名。 它主要用于预防移植患者的器官排斥和治疗各种类型的癌症,包括肾细胞癌和某些类型的乳腺癌 . 依维莫司通过抑制雷帕霉素靶蛋白(mTOR)发挥作用,mTOR是一种参与细胞生长和增殖的关键蛋白 .
作用机制
依维莫司通过抑制 mTOR 途径发挥作用,特别针对 mTORC1 蛋白复合物。这种抑制会破坏细胞生长、增殖和存活信号,从而导致肿瘤生长减少和免疫反应调节。 分子靶标包括参与 PI3K/AKT/mTOR 信号通路的各种蛋白质 .
类似化合物:
西罗莫司(雷帕霉素): 依维莫司的母体化合物,用于类似的治疗目的,但具有不同的药代动力学特性。
替莫西罗limus: 另一种 mTOR 抑制剂,具有类似的作用机制,但主要用于治疗肾细胞癌。
依维莫司的独特性: 依维莫司的独特之处在于其增强的口服生物利用度和对 mTORC1 蛋白复合物的特异性靶向作用。 这种特异性可以更有效地抑制细胞生长和增殖,使其成为肿瘤学和移植医学中宝贵的治疗剂 .
科学研究应用
依维莫司具有广泛的科学研究应用:
化学: 用作研究 mTOR 抑制剂及其化学性质的模型化合物。
生物学: 研究其在细胞生长、增殖和存活途径中的作用。
生化分析
Biochemical Properties
Everolimus plays a crucial role in biochemical reactions by inhibiting the mTORC1 protein complex, which is involved in cell growth, proliferation, and survival. It interacts with several enzymes, proteins, and biomolecules, including FK506 binding protein 12 (FKBP12), mTORC1, and hypoxia-inducible factor 1-alpha (HIF-1α). The interaction between Everolimus and FKBP12 forms a complex that binds to mTORC1, inhibiting its activity. This inhibition leads to a decrease in protein synthesis, cell proliferation, and angiogenesis .
Cellular Effects
Everolimus affects various types of cells and cellular processes. It influences cell function by inhibiting the mTORC1 pathway, which plays a critical role in cell growth, proliferation, and metabolism. Everolimus reduces the phosphorylation of downstream targets such as p70S6 kinase and 4E-BP1, leading to decreased protein synthesis and cell cycle progression. It also affects gene expression by downregulating HIF-1α and vascular endothelial growth factor (VEGF), resulting in reduced angiogenesis .
Molecular Mechanism
The molecular mechanism of Everolimus involves its binding to FKBP12, forming a complex that inhibits mTORC1. This inhibition disrupts the mTOR signaling pathway, leading to reduced protein synthesis, cell growth, and proliferation. Everolimus also affects other cellular processes such as autophagy, lipid biosynthesis, and mitochondrial biogenesis. By inhibiting mTORC1, Everolimus reduces the activity of S6 kinase and 4E-BP1, which are essential for protein translation and cell cycle progression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Everolimus change over time. Everolimus is stable under physiological conditions, but its degradation can occur in the presence of certain enzymes and environmental factors. Long-term studies have shown that Everolimus maintains its inhibitory effects on mTORC1, leading to sustained reductions in cell proliferation and angiogenesis. Prolonged exposure to Everolimus can result in adaptive resistance mechanisms, such as upregulation of alternative signaling pathways .
Dosage Effects in Animal Models
The effects of Everolimus vary with different dosages in animal models. At low doses, Everolimus effectively inhibits mTORC1 activity, leading to reduced cell proliferation and angiogenesis. At high doses, Everolimus can cause toxic effects, including immunosuppression, hyperlipidemia, and impaired wound healing. Studies in animal models have shown that Everolimus has a dose-dependent effect on tumor growth, with higher doses leading to greater inhibition of tumor progression .
Metabolic Pathways
Everolimus is involved in several metabolic pathways, including glycolysis, the pentose phosphate pathway, and the tricarboxylic acid cycle. It interacts with enzymes such as hexokinase, phosphofructokinase, and pyruvate kinase, leading to alterations in glucose metabolism. Everolimus impairs glucose utilization by reducing the activity of key glycolytic enzymes and decreasing the levels of intracellular glycometabolites .
Transport and Distribution
Everolimus is transported and distributed within cells and tissues through various mechanisms. It is a substrate of the cytochrome P450 enzyme CYP3A4 and the efflux transporter P-glycoprotein (PgP). Everolimus has a high volume of distribution and is extensively bound to plasma proteins. It is distributed to various tissues, including the liver, kidneys, and lungs. The transport and distribution of Everolimus are influenced by factors such as drug-drug interactions and genetic polymorphisms .
Subcellular Localization
Everolimus is localized in various subcellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria. It affects the activity and function of these organelles by modulating the mTOR signaling pathway. Everolimus enhances the expression of proteins involved in microtubule stabilization, such as tubulin beta 2B class IIb (TUBB2B) and doublecortin domain containing 2 (DCDC2), which play a role in maintaining cytoskeletal integrity .
准备方法
合成路线和反应条件: 依维莫司是通过一系列化学反应从雷帕霉素合成的。主要合成路线包括在有机碱的作用下,使雷帕霉素与乙二醇单三氟甲磺酸酯发生反应。 该反应生成一种中间体化合物,然后在酸性条件下进行缩醛保护基脱除反应,得到依维莫司 .
工业生产方法: 依维莫司的工业生产遵循类似的合成路线,但针对更高的产量和成本效益进行了优化。 该过程涉及使用廉价且易得的试剂,如乙二醇单三氟甲磺酸酯,并包括回收未反应的雷帕霉素的步骤,以确保产品质量并降低成本 .
化学反应分析
反应类型: 依维莫司会发生各种化学反应,包括氧化、还原和取代。这些反应对其代谢过程和治疗作用至关重要。
常见试剂和条件:
氧化: 通常涉及使用过氧化氢或高锰酸钾等氧化剂。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 在受控条件下涉及亲核试剂或亲电试剂。
相似化合物的比较
Sirolimus (Rapamycin): The parent compound of everolimus, used for similar therapeutic purposes but with different pharmacokinetic properties.
Temsirolimus: Another mTOR inhibitor with a similar mechanism of action but used primarily for treating renal cell carcinoma.
Uniqueness of Everolimus: Everolimus is unique due to its enhanced oral bioavailability and specific targeting of the mTORC1 protein complex. This specificity allows for more effective inhibition of cell growth and proliferation, making it a valuable therapeutic agent in oncology and transplant medicine .
属性
CAS 编号 |
159351-69-6 |
|---|---|
分子式 |
C53H83NO14 |
分子量 |
958.2 g/mol |
IUPAC 名称 |
(1R)-1,18-dihydroxy-12-[1-[4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C53H83NO14/c1-32-16-12-11-13-17-33(2)44(63-8)30-40-21-19-38(7)53(62,68-40)50(59)51(60)54-23-15-14-18-41(54)52(61)67-45(35(4)28-39-20-22-43(66-25-24-55)46(29-39)64-9)31-42(56)34(3)27-37(6)48(58)49(65-10)47(57)36(5)26-32/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,58,62H,14-15,18-26,28-31H2,1-10H3/t32?,34?,35?,36?,38?,39?,40?,41?,43?,44?,45?,46?,48?,49?,53-/m1/s1 |
InChI 键 |
HKVAMNSJSFKALM-VUDSBINYSA-N |
SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC |
手性 SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)[C@@]1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC |
规范 SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC |
外观 |
White to off-white solid powder |
| Everolimus is currently used as an immunosuppressant to prevent rejection of organ transplants. In a similar fashion to other mTOR inhibitors Everolimus' effect is solely on the mTORC1 protein and not on the mTORC2 protein. | |
沸点 |
998.7±75.0 °C at 760 mmHg |
熔点 |
N/A |
| 159351-69-6 | |
Pictograms |
Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
Stable under recommended storage conditions. |
溶解度 |
Soluble in DMSO, not in water |
储存 |
−20°C |
同义词 |
001, RAD 40-O-(2-hydroxyethyl)-rapamycin Afinitor Certican everolimus RAD 001 RAD, SDZ RAD001 SDZ RAD SDZ-RAD |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of everolimus?
A: Everolimus is a potent inhibitor of the mammalian target of rapamycin (mTOR), specifically mTOR complex 1 (mTORC1) [, , ]. It acts by binding to the FKBP12 protein, forming a complex that inhibits the kinase activity of mTORC1.
Q2: What are the downstream effects of everolimus-mediated mTORC1 inhibition?
A2: Inhibition of mTORC1 by everolimus leads to a cascade of downstream effects, including:
- Reduced cell proliferation: Everolimus inhibits the phosphorylation of ribosomal protein S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), key regulators of protein synthesis and cell cycle progression [, ]. This ultimately leads to reduced cell proliferation in various cell types, including tumor cells [, ].
- Inhibition of angiogenesis: Everolimus downregulates the expression of vascular endothelial growth factor (VEGF), a crucial pro-angiogenic factor, thereby suppressing angiogenesis [, ].
- Modulation of immune response: While not a primary focus in the provided articles, mTORC1 inhibition by everolimus has been shown to influence T cell differentiation and function [].
Q3: What is the molecular formula and weight of everolimus?
A3: The molecular formula of everolimus is C53H83NO14, and its molecular weight is 958.2 g/mol.
Q4: Is there any information available about spectroscopic data for everolimus in these research papers?
A4: The provided research papers primarily focus on the clinical and biological aspects of everolimus and do not delve into detailed spectroscopic characterization.
Q5: What is known about the stability of everolimus?
A: Everolimus exhibits stability challenges, requiring careful consideration during formulation and storage [, , ].
Q6: What strategies can enhance the stability, solubility, or bioavailability of everolimus?
A6: Several formulation approaches are employed to improve everolimus's pharmaceutical properties:
- Solid dispersions: By dispersing everolimus within a matrix of inert carriers, its dissolution rate and solubility can be enhanced [].
- Nanoparticulate systems: Encapsulating everolimus in nanoparticles offers advantages such as improved solubility, controlled release, and potential for targeted delivery [, ].
- Cyclodextrin complexation: Forming complexes with cyclodextrins can increase everolimus's aqueous solubility, enhancing its bioavailability [].
Q7: How is everolimus absorbed, distributed, metabolized, and excreted (ADME)?
A: Everolimus is an orally administered drug that demonstrates good absorption but substantial interindividual variability in its pharmacokinetics [, , , ].
- Absorption: Everolimus is well absorbed after oral administration, reaching peak concentrations in approximately 1-2 hours []. Food intake can influence its absorption [].
- Distribution: It exhibits a large volume of distribution, indicating extensive tissue distribution [].
- Metabolism: Everolimus is primarily metabolized in the liver by the cytochrome P450 (CYP) 3A4 enzyme [, , ].
- Excretion: It is excreted predominantly in feces, with a small fraction eliminated in urine [].
Q8: How is the therapeutic drug monitoring of everolimus conducted?
A: Therapeutic drug monitoring (TDM) of everolimus is routinely performed using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to measure drug levels in whole blood samples [, , ]. This information helps personalize dosage, manage drug interactions, and minimize toxicity.
Q9: Are there known drug interactions with everolimus?
A: Everolimus is a substrate of CYP3A4, and co-administration with CYP3A4 inhibitors or inducers can alter its blood levels [, , , ]. Dosage adjustments might be necessary when used concomitantly with these agents.
Q10: What in vitro and in vivo models have been used to study everolimus's anticancer activity?
A10: Everolimus's anticancer activity has been investigated in various in vitro and in vivo models, including:
- Cell-based assays: Researchers have employed cell proliferation assays, colony formation assays, and spheroid growth assays to assess everolimus's inhibitory effects on tumor cell growth [, , ].
- Animal models: Everolimus has demonstrated efficacy in preclinical animal models of various cancers, including renal cell carcinoma, pancreatic neuroendocrine tumors, and breast cancer [, , , ]. These models provide valuable insights into the drug's pharmacodynamic effects and potential for therapeutic benefit.
Q11: Are there clinical trials demonstrating the efficacy of everolimus in cancer treatment?
A11: Yes, several randomized controlled trials have established the efficacy of everolimus in specific cancer types:
- Renal cell carcinoma (RCC): Everolimus has shown significant clinical benefit in patients with advanced RCC who progressed on prior VEGF-targeted therapy, leading to its approval for this indication [, , , , ].
- Pancreatic neuroendocrine tumors (pNETs): Everolimus has demonstrated significant improvement in progression-free survival in patients with advanced pNETs, leading to its approval for this indication [, , ].
- Breast cancer: Everolimus, in combination with exemestane, has shown efficacy in postmenopausal women with hormone receptor-positive, HER2-negative metastatic breast cancer resistant to aromatase inhibitor therapy [, , ].
Q12: What are the known mechanisms of resistance to everolimus?
A12: Resistance to everolimus can develop through various mechanisms, including:
- Activation of alternative signaling pathways: Tumor cells may circumvent mTORC1 inhibition by activating alternative pro-survival and proliferative pathways, such as the PI3K/Akt pathway [, ].
- Mutations in mTOR pathway components: Mutations in genes encoding components of the mTOR pathway, such as mTOR itself or its downstream effectors, can contribute to resistance [, ].
Q13: Are there biomarkers to predict everolimus efficacy or monitor treatment response?
A13: Research is ongoing to identify reliable biomarkers for everolimus:
- FDG-PET SUV changes: Early changes in standardized uptake value (SUV) on 18F-fluorodeoxyglucose positron emission tomography (FDG-PET) scans might hold promise as a predictive biomarker for long-term benefit in patients with hormone receptor-positive metastatic breast cancer treated with everolimus and exemestane [].
Q14: What are the alternatives and substitutes for everolimus?
A: Sirolimus (rapamycin), another mTOR inhibitor, shares a similar mechanism of action and has shown comparable efficacy in some clinical settings [, , ]. The choice between everolimus and sirolimus often depends on patient-specific factors, treatment history, and the specific clinical scenario.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



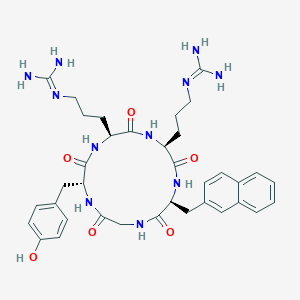
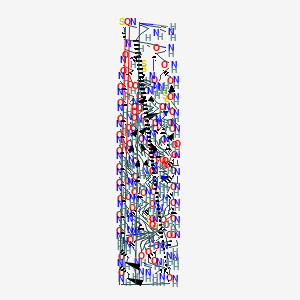
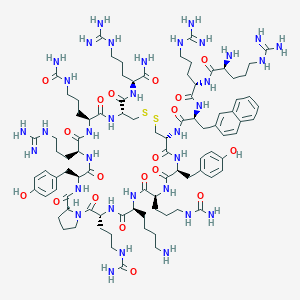
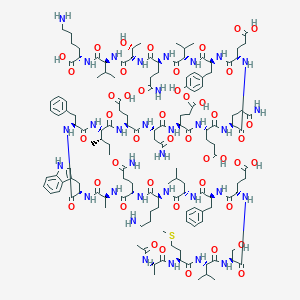
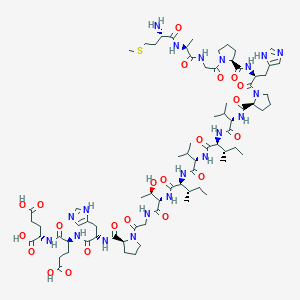
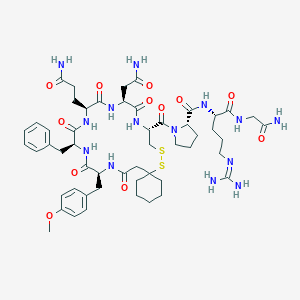
![(2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B549156.png)

